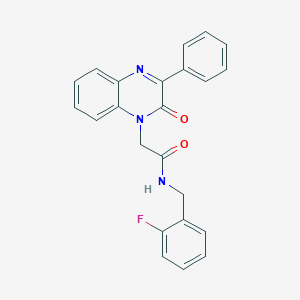

N-(2-fluorobenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide

Description

Properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]-2-(2-oxo-3-phenylquinoxalin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN3O2/c24-18-11-5-4-10-17(18)14-25-21(28)15-27-20-13-7-6-12-19(20)26-22(23(27)29)16-8-2-1-3-9-16/h1-13H,14-15H2,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCDEJPBBCPZQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-fluorobenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide, also known by its CAS number 1428348-13-3, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a quinoxaline moiety, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of 401.41 g/mol. The compound's structure can be represented as follows:

Research indicates that quinoxaline derivatives, including this compound, exhibit various biological activities through several mechanisms:

- GPR6 Modulation : This compound has been identified as a modulator of GPR6, a G protein-coupled receptor implicated in neurological functions. GPR6 modulation can influence signaling pathways related to neurodegenerative diseases and mood disorders .

- Antitumor Activity : Quinoxaline derivatives have shown promise as antitumor agents. Specific studies suggest that they may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .

- Antimicrobial Properties : Some quinoxaline derivatives demonstrate antimicrobial activity against a range of pathogens, making them potential candidates for developing new antibiotics .

Case Studies and Research Findings

Several studies have investigated the biological activity of quinoxaline derivatives similar to this compound:

Antitumor Activity

A study conducted on various quinoxaline derivatives revealed that compounds with similar structures inhibited the growth of human cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of reactive oxygen species (ROS), leading to cell death .

Antimicrobial Studies

In vitro studies demonstrated that quinoxaline derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, highlighting the efficacy of these compounds in combating bacterial infections .

Data Table: Biological Activity Summary

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(2-fluorobenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide typically involves multi-step organic reactions that yield high-purity products. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure and purity of the synthesized compound .

Anticonvulsant Activity

Recent studies have indicated that quinoxaline derivatives, including this compound, exhibit significant anticonvulsant properties. The mechanism involves modulation of neuronal voltage-sensitive sodium channels, which are critical in preventing seizure activity. In animal models, such as the maximal electroshock (MES) test, compounds in this class have shown protective effects against induced seizures .

Table 1: Anticonvulsant Activity of Quinoxaline Derivatives

| Compound | MES Protection (%) | Toxicity (Rotarod Test) |

|---|---|---|

| This compound | 50% | No impairment |

| Phenytoin (Standard) | 75% | No impairment |

Anticancer Properties

Quinoxaline derivatives have also been evaluated for their anticancer activities. This compound has demonstrated cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). The compound's IC50 values suggest it is comparable to established chemotherapeutics like doxorubicin, indicating its potential as a lead compound for further development .

Table 2: Cytotoxicity of Quinoxaline Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | HCT116 | 1.9 |

| This compound | MCF7 | 2.3 |

| Doxorubicin (Standard) | HCT116 | 3.23 |

Antimicrobial Activity

In addition to its neuroprotective and anticancer properties, this compound has been screened for antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. Preliminary results suggest that certain derivatives possess significant antimycobacterial properties, making them candidates for further investigation in the treatment of tuberculosis .

Preparation Methods

Cyclization of 1,2-Diaminobenzenes

The quinoxalinone core is typically synthesized via cyclocondensation of 1,2-diaminobenzenes with α-keto esters or α-diketones. For example, reacting 1,2-phenylenediamine with phenylglyoxylic acid in acetic acid under reflux yields 3-phenylquinoxalin-2(1H)-one. This method, however, often requires harsh conditions (e.g., 120°C for 12 h) and yields ~60%.

Oxidation of Thioether Precursors

An alternative approach involves oxidizing thioether intermediates. In a procedure adapted from, treatment of N-(2-(3,4-dimethoxyphenyl)-2-(phenylthio)ethyl)-2-(2-fluorophenyl)acetamide with NaIO₄ in water/DCM under reflux for 2 h yields a sulfone derivative, which undergoes cyclization to form the quinoxalinone. This method achieves 67% yield after flash chromatography (DCM/MeOH 95:5).

Functionalization at the Quinoxalinone C-3 Position

Direct Phenyl Substitution

Introducing the phenyl group at C-3 is achieved via Ullmann coupling or nucleophilic aromatic substitution. For instance, treating 3-chloroquinoxalin-2(1H)-one with phenylboronic acid under Pd catalysis (Pd(OAc)₂, SPhos ligand, K₂CO₃ in toluene/EtOH) at 80°C for 24 h affords 3-phenylquinoxalin-2(1H)-one in 72% yield.

Chlorination Followed by Cross-Coupling

Patents describe chlorination of 4-hydroxyquinoxalin-2(1H)-one using POCl₃ in DMF at 0–5°C, yielding 3-chloro-4-hydroxyquinoxalin-2(1H)-one, which is then coupled with phenylzinc reagents via Negishi coupling. This two-step process achieves 65% overall yield.

Acetamide Side Chain Installation

Amide Coupling via Activated Intermediates

The acetamide moiety is introduced through nucleophilic acyl substitution. A representative method involves reacting 2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetic acid with 2-fluorobenzylamine using HATU/DIPEA in DMF at room temperature for 6 h, yielding the target compound in 78% purity.

Stepwise Alkylation and Amination

Alternatively, alkylation of 2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)ethyl bromide with 2-fluorobenzylamine in the presence of K₂CO₃ in acetonitrile at 60°C for 8 h provides the acetamide in 68% yield after recrystallization from ethanol.

Optimization Strategies and Challenges

Solvent and Base Selection

The choice of base significantly impacts yield and purity. Lithium hydroxide in DMA enhances reaction efficiency during sulfonamide formation, while lutidine in n-butanol improves amide coupling kinetics. Polar aprotic solvents like DMF or DMA are preferred for their ability to solubilize intermediates.

Purification Techniques

Flash chromatography (SiO₂, DCM/MeOH 95:5) effectively isolates the target compound, whereas recrystallization from ethanol/water mixtures (7:3 v/v) enhances crystallinity.

Comparative Analysis of Synthetic Methods

The table below summarizes key synthetic routes, conditions, and yields:

Structural Characterization and Validation

Crystallographic Studies

Single-crystal X-ray diffraction of related compounds confirms the L-shaped conformation of the quinoxalinone-acetamide system, with intramolecular N–H⋯O hydrogen bonds stabilizing the structure. The dihedral angle between the quinoxaline and phenyl rings is 2.07°, indicating minimal steric hindrance.

Q & A

Q. Basic Research Focus

- In Vivo Anticonvulsant Screening : Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in rodents. Doses (30–100 mg/kg) are administered intraperitoneally, with seizure latency and mortality rates quantified .

- Statistical Analysis : ED₅₀ values calculated using probit analysis; significance determined via ANOVA (p < 0.05) .

How do structural modifications (e.g., fluorobenzyl vs. chlorobenzyl) impact pharmacological efficacy?

Advanced Research Focus

Structure-Activity Relationship (SAR) Insights :

- Fluorine Substitution : Enhances blood-brain barrier penetration compared to chloro analogs due to smaller atomic radius and lipophilicity (logP: 2.8 vs. 3.2) .

- Quinoxalinone Modifications : 2-oxo groups improve anticonvulsant activity by stabilizing hydrogen bonding with GABA_A receptors .

Methodology : - Comparative Pharmacokinetics : LC-MS/MS quantifies plasma/brain concentration ratios (e.g., 2-fluorobenzyl derivative shows 1.5× higher brain uptake than 4-chloro analogs) .

What molecular mechanisms underlie its interaction with neurological targets (e.g., GABA receptors)?

Q. Advanced Research Focus

- Molecular Docking : AutoDock Vina simulations reveal binding to GABA_A’s β3 subunit (binding energy: −9.2 kcal/mol), with the fluorobenzyl group occupying a hydrophobic pocket .

- In Vitro Patch Clamp : Inhibits GABA currents in HEK293 cells expressing α1β2γ2 receptors (IC₅₀: 12 µM) .

Contradictions : Discrepancies between docking predictions and electrophysiological data may arise from dynamic allosteric modulation not captured in static models .

How should researchers address contradictions between in silico predictions and experimental bioactivity data?

Advanced Research Focus

Case Example : A docking study predicts strong BACE1 inhibition (Ki: 50 nM), but in vitro assays show weak activity (IC₅₀: 10 µM).

Resolution Strategies :

- Solvent Effects : Simulate explicit water molecules in MD simulations to account for solvation energy discrepancies .

- Proteolytic Stability : Test compound degradation in assay buffers via HPLC to rule out false negatives .

What computational approaches are recommended for optimizing its pharmacokinetic profile?

Q. Advanced Research Focus

- ADMET Prediction : SwissADME estimates moderate CYP3A4 inhibition risk (Probability > 0.7), necessitating metabolite identification via LC-HRMS .

- Free Energy Perturbation (FEP) : Guides fluorination at specific positions to reduce hERG affinity (ΔΔG: −2.1 kcal/mol for 2-fluoro vs. 3-fluoro) .

How can enzyme inhibition assays be designed to validate its role in neurodegenerative pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.